molecular formula C18H20N2O3 B2943760 4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide CAS No. 343373-21-7

4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide

Cat. No. B2943760
CAS RN: 343373-21-7
M. Wt: 312.369
InChI Key: XMTZNVIDRYIYKX-UHFFFAOYSA-N
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Description

4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide is a chemical compound with the molecular formula C18H20N2O3 . It is a versatile compound with potential applications in scientific research.


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a methyl group and a carboxamide group. The carboxamide group is further substituted with an ethyl group, which is attached to an amino group via an ether linkage .


Physical And Chemical Properties Analysis

This compound has a molar mass of 312.36 . Other physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of complex molecules through benzylic functionalization. The benzylic position is a key site for reactions such as free radical bromination and nucleophilic substitution, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound’s activity depends on its specific application in scientific research.

properties

IUPAC Name

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-3-7-15(8-4-13)17(21)19-11-12-23-20-18(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTZNVIDRYIYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322152
Record name 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide

CAS RN

343373-21-7
Record name 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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